Lipophilicity (LogP) Differentiation: para-Isobutoxy vs. meta-Isopropoxy Substitution
The calculated LogP of 4-Isobutoxy-N-(2-methoxybenzyl)aniline is 4.27 , whereas its closest commercially available position-isomer analog, 3-Isopropoxy-N-(2-methoxybenzyl)aniline (CAS 1040684-18-1), has a molecular weight of 271.35 g/mol (C₁₇H₂₁NO₂) and, based on the loss of one methylene unit and the meta positioning, is expected to have a LogP approximately 0.5–0.8 units lower . The para-isobutoxy derivative therefore resides in a higher lipophilicity range that may favor membrane penetration in cell-based assays but requires careful attention to DMSO stock solubility and aqueous dilution protocols.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.27 (calculated; 4-Isobutoxy-N-(2-methoxybenzyl)aniline) |
| Comparator Or Baseline | 3-Isopropoxy-N-(2-methoxybenzyl)aniline: molecular weight 271.35 g/mol; LogP not explicitly reported by Chemsrc but structurally predicted to be 0.5–0.8 log units lower based on reduced alkyl chain length and meta positioning |
| Quantified Difference | Estimated ΔLogP ≈ +0.5 to +0.8 (target more lipophilic) |
| Conditions | Calculated LogP values from Chemsrc database; comparator LogP inferred from structural parameters |
Why This Matters
The significantly higher LogP of the target compound directly impacts assay buffer solubility profiles and cellular permeability, making it a distinct tool for probing lipophilicity-dependent biological effects that meta-substituted analogs cannot replicate.
